3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-oxo-1,2-oxazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c8-5-3-4(11-7-5)1-2-6(9)10/h3H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDOVWCIEXGFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ONC1=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390306 | |

| Record name | 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75989-19-4 | |

| Record name | 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Hydroxy-5-isoxazolyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Hydroxy-isoxazol-5-yl)-propionic acid is a heterocyclic compound featuring both a hydroxyisoxazole and a propionic acid moiety. While specific research on this exact molecule is limited, its structural components are present in numerous biologically active compounds. This guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and an exploration of its potential biological activities based on the known characteristics of related isoxazole and propionic acid derivatives. This document is intended to serve as a foundational resource for researchers interested in the evaluation and development of this and similar molecules.

Nomenclature and Molecular Structure

-

Systematic Name: 3-(3-Hydroxy-1,2-oxazol-5-yl)propanoic acid

-

CAS Number: 75989-19-4[1]

-

Molecular Formula: C₆H₇NO₄[1]

-

Molecular Weight: 157.12 g/mol [1]

Tautomerism

A key feature of 3-hydroxyisoxazoles is their existence in tautomeric forms. The hydroxy form is in equilibrium with its keto tautomers. Theoretical studies on 3-hydroxyisoxazole suggest that the hydroxy (enol) form is the dominant tautomer in both the gas phase and in aqueous solution[2]. This is a critical consideration for its chemical reactivity and biological interactions.

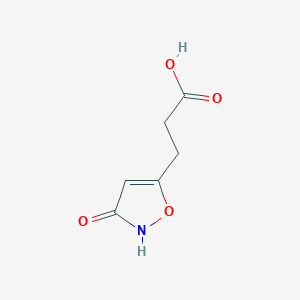

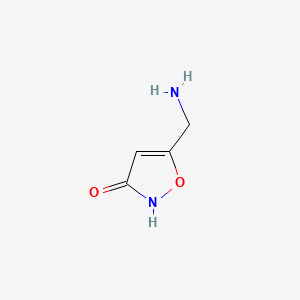

Caption: Tautomeric equilibrium of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale |

| pKa | Carboxylic acid: ~4.5-5.0 Hydroxyisoxazole: ~8.0-9.0 | The propionic acid moiety will have a pKa typical of short-chain carboxylic acids[3]. The hydroxyisoxazole group is weakly acidic. |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, DMSO). | The presence of both a carboxylic acid and a hydroxyl group, capable of hydrogen bonding, suggests good solubility in polar solvents. |

| Stability | Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and high temperatures. | Isoxazole rings are generally stable, but can be susceptible to ring-opening under harsh conditions. The propionic acid moiety is stable. |

| Appearance | Likely a white to off-white solid. | Based on the appearance of similar small organic molecules. |

Proposed Synthesis and Purification

A plausible and efficient synthetic route to this compound involves the reaction of a β-ketoester with hydroxylamine[4][5]. This method is a well-established approach for the formation of 3-hydroxyisoxazoles.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 3-(3-hydroxy-isoxazol-5-yl)-propionate

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add ethyl 5-oxo-hexanoate at 0-5 °C.

-

Stir the mixture for 30 minutes to form the sodium salt of the β-ketoester.

-

Add a solution of hydroxylamine hydrochloride in water dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2, while keeping the temperature below 20°C.

-

Heat the mixture to 70-80 °C for 1-2 hours to ensure complete cyclization and ring formation.

-

Cool the mixture and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl ester in a mixture of ethanol and water.

-

Add a stoichiometric amount of sodium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer with cold 1M hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the propionic acid chain and the isoxazole ring proton.

-

~12.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

-

~6.0 ppm (singlet, 1H): Proton on the isoxazole ring (at C4).

-

~2.9 ppm (triplet, 2H): Methylene group adjacent to the isoxazole ring (-CH₂-).

-

~2.6 ppm (triplet, 2H): Methylene group adjacent to the carboxyl group (-CH₂-).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

~175 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

~170 ppm: C5 of the isoxazole ring.

-

~158 ppm: C3 of the isoxazole ring.

-

~98 ppm: C4 of the isoxazole ring.

-

~30 ppm: Methylene carbon adjacent to the carboxyl group.

-

~25 ppm: Methylene carbon adjacent to the isoxazole ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl, carbonyl, and C=N bonds.

-

3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~3100 cm⁻¹: O-H stretching of the isoxazole hydroxyl group.

-

~1710 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

-

~1600 cm⁻¹: C=N stretching of the isoxazole ring.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.

-

m/z 157: Molecular ion [M]⁺.

-

Loss of H₂O (m/z 139): From the carboxylic acid and/or the hydroxyl group.

-

Loss of COOH (m/z 112): Decarboxylation of the propionic acid side chain.

-

Fragmentation of the isoxazole ring: Leading to smaller fragment ions.

Potential Biological Activity and Mechanism of Action

While the specific biological activity of this compound has not been reported, its structural similarity to known pharmacophores suggests several potential areas of interest.

GABA Receptor Modulation

The 3-hydroxyisoxazole ring is a key structural feature of muscimol, a potent agonist of the GABA-A receptor. The propionic acid moiety is structurally related to GABA (γ-aminobutyric acid) itself. Therefore, it is plausible that this molecule could act as a modulator of GABA receptors, potentially as an agonist or a partial agonist.

Caption: Hypothetical mechanism of action at the GABA-A receptor.

Antimicrobial Activity

Various isoxazole and propionic acid derivatives have demonstrated antimicrobial properties. It is conceivable that this compound could exhibit activity against certain bacterial or fungal strains. The mechanism could involve the disruption of cell wall synthesis, inhibition of essential enzymes, or other pathways.

Computational Modeling and QSAR

To further investigate the potential of this compound, computational approaches are recommended.

-

Molecular Docking: Docking studies with the crystal structures of GABA-A receptors could predict the binding affinity and mode of interaction of the compound. This would help in understanding its potential as a GABAergic modulator[6][7][8].

-

Quantitative Structure-Activity Relationship (QSAR): If a series of related analogues are synthesized and tested, QSAR studies can be performed to correlate their chemical structures with their biological activities. This can guide the design of more potent and selective compounds[9][10][11][12][13].

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. Based on the well-established chemistry and pharmacology of its constituent moieties, this compound holds promise as a potential modulator of GABAergic neurotransmission and may possess antimicrobial properties. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its physicochemical properties and biological activities. This technical guide serves as a starting point for researchers to unlock the full potential of this and related molecules in the pursuit of novel therapeutics.

References

-

Sankyo Co., Ltd. Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. Journal of Pesticide Science. 1988;13(3):459-465. [Link]

-

Heaney, F. 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. ChemTube3D. [Link]

-

Hansen, K. B., et al. The glutamate receptor GluR5 agonist (S)-2-amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid and the 8-methyl analogue: synthesis, molecular pharmacology, and biostructural characterization. Journal of medicinal chemistry. 2009;52(15):4911-22. [Link]

-

Adembri, G., et al. Synthesis and synthetic utility of 3-isoxazolols. Tetrahedron. 1984;40(13):2571-2580. [Link]

-

Doc Brown's Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid. [Link]

-

Doc Brown's Chemistry. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid. [Link]

-

PubChem. 3-Hydroxypropionic acid. [Link]

-

GABA (A) receptor inhibitors from plant derivatives. Journal of Receptors and Signal Transduction. 2017;37(5):451-458. [Link]

-

PubChem. 3-(3'-Hydroxyphenyl)propionic acid. [Link]

-

Asirvatham, S., et al. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Medicinal chemistry (Shariqah (United Arab Emirates)). 2015;11(8):723-32. [Link]

-

ResearchGate. (PDF) Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. [Link]

-

Salman, M., & Nandi, S. QSAR and pharmacophore modeling of aminopyridazine derivatives of γ-aminobutyric acid as selective GABA-A receptor antagonists against induced coma. Research and Reports in Medicinal Chemistry. 2015;5:69-81. [Link]

-

SpectraBase. 3-Hydroxy-2,2-dimethyl-propionic acid - Optional[13C NMR] - Chemical Shifts. [Link]

-

National Institute of Standards and Technology. 3-(3-Hydroxyphenyl)propionic acid. [Link]

-

Tovar-Gudiño, E., et al. QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT. Molecules (Basel, Switzerland). 2019;24(19):3547. [Link]

-

ResearchGate. IR spectra of compound 10. [Link]

-

Zhang, Y., et al. 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. Molecules (Basel, Switzerland). 2021;26(11):3327. [Link]

-

Krettler, C. A., & Thallinger, G. G. A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics. Briefings in bioinformatics. 2021;22(5):bbab073. [Link]

-

ResearchGate. MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. [Link]

-

Wang, Y., et al. In Silico Screening of Novel α1-GABA A Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. International journal of molecular sciences. 2022;23(22):14352. [Link]

-

Rafiee Pour, Z., et al. Synthesis, 3D-QSAR studies, and antibacterial evaluation of some novel coumarin isoxazol sulfonamide hybrid compounds. Scientific reports. 2021;11(1):20188. [Link]

-

Biological Magnetic Resonance Bank. bmse000331: 3-(2-Hydroxyphenyl)propionic Acid. [Link]

-

Filo. Question 23: Tautomerism is exhibited by. [Link]

-

ResearchGate. (PDF) Infrared spectral studies of propanoic acid in various solvents. [Link]

-

PubChem. 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid. [Link]

-

National Center for Biotechnology Information. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Monatshefte für Chemie - Chemical Monthly. 2018;149(9):1639-1647. [Link]

-

ResearchGate. Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones. [Link]

-

National Center for Biotechnology Information. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry. 2000;11(7):628-638. [Link]

-

National Center for Biotechnology Information. 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid. Acta Crystallographica Section E: Structure Reports Online. 2008;64(Pt 3):o558. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

-

ChemRxiv. Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]- Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoest. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation. 1993;(11):2241-2247. [Link]

-

National Center for Biotechnology Information. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. ACS combinatorial science. 2012;14(3):185-9. [Link]

-

Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). [Link]

-

National Center for Biotechnology Information. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC advances. 2022;12(3):1463-1469. [Link]

-

MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. 2021;2021(3):M1264. [Link]

-

RSC Publishing. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid, a heterocyclic compound with significant potential in various scientific domains. As a Senior Application Scientist, this document is structured to deliver not just technical data but also actionable insights into its synthesis, characterization, and potential applications, grounded in established scientific principles.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted isoxazole derivative featuring a propionic acid side chain. The presence of the hydroxyl group and the carboxylic acid moiety imparts specific chemical characteristics that are crucial for its biological activity and reactivity.

Key Identifiers

A clear identification of the molecule is paramount for any research and development endeavor. The primary identifiers for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 157.12 g/mol | [1] |

| Chemical Formula | C₆H₇NO₄ | [1] |

| CAS Number | 75989-19-4 | [1] |

Chemical Structure

The structural arrangement of atoms dictates the molecule's functionality. The diagram below illustrates the connectivity of atoms in this compound.

Caption: Chemical structure of this compound.

Synthesis and Chemical Reactivity

A potential synthetic route could involve the cycloaddition reaction of a nitrile oxide with an appropriate alkyne, followed by functional group manipulations. Another approach could be the reaction of hydroxylamine with a γ-keto acid or its ester derivative. For instance, the synthesis of the related compound, 3-(3-methoxyisoxazol-5-yl) propanoic acid, has been reported, which could be adapted by demethylation to yield the desired product.[2][3]

The chemical reactivity of this molecule is primarily dictated by the functional groups present: the isoxazole ring, the hydroxyl group, and the carboxylic acid. The carboxylic acid can undergo typical reactions such as esterification and amidation. The hydroxyl group on the isoxazole ring exists in tautomeric equilibrium with its keto form, which can influence its reactivity. The isoxazole ring itself can be susceptible to ring-opening reactions under certain conditions.

Caption: A plausible synthetic workflow for this compound.

Analytical Characterization

A robust analytical characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While experimental spectra for this compound are not available in the searched literature, a prediction of the key signals can be made based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the propionic acid chain, typically two triplets corresponding to the two methylene groups. The proton on the isoxazole ring would appear as a singlet. The hydroxyl and carboxylic acid protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will have the highest chemical shift, followed by the carbons of the isoxazole ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]+ would be expected at m/z 157. Common fragmentation patterns would likely involve the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the propionic acid side chain.

Applications and Research Significance

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] While specific applications for this compound are not extensively documented, its structural features suggest several areas of potential research interest.

-

Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group in the active site of various enzymes. This makes the compound a potential candidate for screening as an inhibitor of enzymes implicated in disease pathways.

-

Drug Discovery Scaffold: The molecule can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. For example, derivatives of 3-(isoxazol-5-yl)propionic acid have been investigated as potent α4β1 integrin antagonists, which have implications in inflammatory diseases.

-

Antimicrobial Research: Given the known antimicrobial properties of many isoxazole derivatives, this compound could be evaluated for its activity against various bacterial and fungal strains.

Caption: Potential research applications of this compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling laboratory chemicals should be observed. Based on the presence of the carboxylic acid group, the compound may be corrosive and an irritant to the skin, eyes, and respiratory tract.

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a molecule of interest for further scientific investigation. Its structural features suggest a range of potential biological activities that warrant exploration in drug discovery and development. This guide provides a foundational understanding of its properties and potential, encouraging further research to unlock its full scientific value.

References

-

Al-Ghorbani, M., et al. (2022). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences, 8(1), 1-23. [Link]

-

PubChem. 3-(3'-Hydroxyphenyl)propionic acid. [Link]

-

Hines Jr, J. W., & Stammer, C. H. (1977). 3-hydroxyisoxazole-5-hydroxamic acid. Journal of medicinal chemistry, 20(7), 965–967. [Link]

-

De Kimpe, N., et al. (2024). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development. [Link]

-

Najmanová, I., et al. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular nutrition & food research, 60(5), 981–991. [Link]

-

Jakobsen, C. G., et al. (2021). 3-Hydroxypropionic acid contributes to the antibacterial activity of glycerol metabolism by the food microbe Limosilactobacillus reuteri. Food microbiology, 98, 103720. [Link]

-

Duplantier, A. J., et al. (2001). Isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives as potent alpha 4 beta 1 integrin antagonists. Bioorganic & medicinal chemistry letters, 11(19), 2593–2596. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While extensive research on this specific molecule is emerging, this document synthesizes the available information on its chemical identity, proposes a viable synthetic pathway, and discusses its structural characteristics, particularly in contrast to the well-known neuroexcitatory agent, AMPA. This guide aims to serve as a foundational resource for researchers investigating isoxazole-containing compounds and their potential therapeutic applications.

Introduction and Chemical Identity

This compound is a small molecule featuring a substituted isoxazole ring linked to a propionic acid moiety. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common scaffold in pharmacologically active compounds due to its ability to participate in various non-covalent interactions and its metabolic stability. The presence of both a hydroxyl and a carboxylic acid group suggests potential for hydrogen bonding and salt formation, which are critical for molecular recognition by biological targets.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 75989-19-4 |

| Molecular Formula | C₆H₇NO₄ |

| Molecular Weight | 157.12 g/mol |

| IUPAC Name | 3-(3-hydroxy-1,2-oxazol-5-yl)propanoic acid |

| Synonyms | 3-(3-hydroxy-5-isoxazolyl)propanoic acid |

Structural Elucidation and Distinction from AMPA

A critical aspect of understanding this compound is to differentiate it from the structurally related and extensively studied compound, α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA). AMPA is a potent agonist of the AMPA receptor, a subtype of ionotropic glutamate receptors in the central nervous system, and is a cornerstone tool in neuroscience research.

The key structural differences are illustrated below:

-

Substitution Pattern: In the topic compound, the propionic acid side chain is at the 5-position of the isoxazole ring, and the hydroxyl group is at the 3-position. In AMPA, the propionic acid moiety is at the 4-position, a methyl group is at the 5-position, and the hydroxyl group is at the 3-position.

-

Amino Group: Crucially, this compound lacks the α-amino group present on the propionic acid side chain of AMPA. This absence of the amino acid functionality fundamentally alters its chemical properties and likely its biological activity, making it unlikely to interact with glutamate receptors in the same manner as AMPA.

Caption: Key structural distinctions between the topic compound and AMPA.

Proposed Synthesis Pathway

A potential synthetic approach could start from a suitable precursor to form the isoxazole ring, followed by functional group manipulations to introduce the propionic acid side chain. Alternatively, a more convergent synthesis could involve the reaction of a precursor already containing the propionic acid moiety with a reagent to form the isoxazole ring.

One possible route, adapted from the synthesis of similar isoxazole derivatives, is the reaction of a β-ketoester with hydroxylamine.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of Ethyl 5-oxo-3-(3-hydroxyisoxazol-5-yl)pentanoate

-

To a solution of diethyl 1,3-acetonedicarboxylate in ethanol, add a solution of hydroxylamine hydrochloride.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the ethyl 3-(3-hydroxyisoxazol-5-yl)acetate.

-

This intermediate is then subjected to chain extension to introduce the remaining carbon of the propionic acid chain.

Step 2: Hydrolysis to this compound

-

The resulting ester from Step 1 is dissolved in a mixture of ethanol and water.

-

An aqueous solution of sodium hydroxide is added, and the mixture is refluxed for 4 hours.

-

After cooling to room temperature, the solution is acidified with hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

Caption: Proposed two-step synthesis of the target compound.

Potential Biological and Pharmacological Significance

Currently, there is a lack of published data on the specific biological activities of this compound. However, the isoxazole and propionic acid moieties are present in numerous biologically active molecules, allowing for informed speculation on its potential pharmacological profile.

-

Anti-inflammatory and Analgesic Properties: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound could exhibit anti-inflammatory or analgesic effects.

-

Anticancer Activity: Numerous isoxazole derivatives have been investigated for their potential as anticancer agents.[3][4] The isoxazole scaffold can be tailored to interact with various enzymatic targets involved in cancer progression.

-

Enzyme Inhibition: The carboxylic acid functionality could serve as a key binding element for metalloenzymes or other enzymes where a charged interaction is crucial for inhibition.

Further research, including in vitro screening and in vivo studies, is necessary to elucidate the specific biological targets and therapeutic potential of this compound.

Analytical Characterization

Detailed spectroscopic data for this compound is not widely available. However, standard analytical techniques can be employed for its characterization.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methylene protons of the propionic acid chain, a proton on the isoxazole ring, and exchangeable protons for the hydroxyl and carboxylic acid groups. The chemical shifts and coupling patterns would be diagnostic of the structure. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the carbons of the isoxazole ring, and the methylene carbons of the propionic acid side chain. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₆H₇NO₄). Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the propionic acid side chain. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C=N and C-O stretches associated with the isoxazole ring. |

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, small molecule with potential for applications in medicinal chemistry. This guide has provided a foundational understanding of its chemical structure, highlighting the critical differences from the neuroactive compound AMPA. A plausible synthetic route has been proposed to facilitate its preparation for further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol and full analytical characterization are paramount.

-

Biological Screening: A broad-based biological screening campaign is warranted to identify any significant pharmacological activities.

-

Structure-Activity Relationship (SAR) Studies: Should any promising activity be identified, the synthesis and evaluation of analogs would be a logical next step to optimize potency and selectivity.

This technical guide serves as a starting point for researchers interested in exploring the chemical and biological landscape of this and related isoxazole-containing compounds.

References

-

PubChem. 3-(3-hydroxy-5-isoxazolyl)propanoic acid. [Link]

-

Molbase. This compound. [Link]

- Gududuru, V., et al. (2006). Synthesis and biological evaluation of new isoxazolyl steroids as anti-prostate cancer agents. Bioorganic & Medicinal Chemistry Letters, 16(16), 4237-4241.

- Abdel-Aziz, A. A.-M., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427.

Sources

Solubility of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid in DMSO

An In-Depth Technical Guide Solubility Determination of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid in Dimethyl Sulfoxide (DMSO): A Methodological Whitepaper

Abstract

The accurate determination of a compound's solubility in dimethyl sulfoxide (DMSO) is a cornerstone of early-stage drug discovery and development.[1][2] DMSO serves as a near-universal solvent for creating high-concentration stock solutions used in high-throughput screening (HTS) and a wide array of in vitro biological assays.[3][4] This guide provides a comprehensive, technically-grounded methodology for determining the solubility of this compound (CAS: 75989-19-4), a compound belonging to a class of isoxazole derivatives with potential therapeutic relevance.[5] We will move beyond a simple recitation of steps to explore the underlying physicochemical principles, establish a self-validating experimental protocol, and provide actionable insights for troubleshooting, ensuring that researchers, scientists, and drug development professionals can generate reliable and reproducible solubility data.

Introduction: The Criticality of DMSO Solubility

This compound is an organic compound with the molecular formula C₆H₇NO₄ and a molecular weight of 157.12 g/mol .[6][7] While specific data on this molecule is limited, related isoxazolylpropionic acid structures have been investigated as potent antagonists for integrins, highlighting the potential biological significance of this chemical class.[5][8]

Before any meaningful biological evaluation can occur, the compound must be successfully brought into solution. Dimethyl sulfoxide (DMSO) is the solvent of choice in discovery phases due to its exceptional ability to dissolve a vast spectrum of both polar and nonpolar compounds.[3][9] An inaccurate understanding of a compound's solubility limit in DMSO can lead to significant experimental artifacts, including:

-

Underestimation of Biological Potency: If the compound precipitates out of the stock solution or the assay medium, the actual concentration exposed to the biological target will be lower than intended.

-

Poor Data Reproducibility: Undissolved compound particulates can lead to high variability between experimental replicates.

-

Wasted Resources: Failed experiments due to solubility issues consume valuable time, reagents, and compound supply.

Therefore, this guide establishes a definitive framework for accurately measuring the solubility of this compound in DMSO.

Foundational Principles: Thermodynamic vs. Kinetic Solubility

In drug discovery, solubility is typically discussed in two distinct contexts: thermodynamic and kinetic.[2][10]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It is defined as the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the compound.[11] This measurement requires a sufficient incubation period for the system to reach equilibrium, which can range from several hours to days.[10] This is the value we aim to determine with the primary protocol in this guide.

-

Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[10][11] This is often a higher-throughput assessment relevant to the behavior of a compound in biological assays.[4]

Understanding the distinction is crucial for experimental design and data interpretation. Our focus here is on the foundational thermodynamic solubility in pure DMSO, which dictates the maximum possible concentration for a stock solution.

Diagram 1: Factors Influencing DMSO Solubility

The solubility of a compound is not an immutable property but is influenced by a confluence of factors related to the solute, the solvent, and the experimental conditions.

Caption: Key factors influencing compound solubility in DMSO.

Protocol: Determining Equilibrium Solubility in DMSO

This protocol is designed to determine the maximum, or equilibrium, solubility of this compound in DMSO at ambient temperature. It is a self-validating system that relies on creating a saturated solution and quantifying the dissolved portion.

Materials & Equipment

-

Compound: this compound (solid powder)

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Instrumentation:

-

Analytical balance (readable to 0.01 mg)

-

Vortex mixer

-

Sonicator bath

-

Benchtop centrifuge with temperature control

-

Calibrated positive-displacement micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

-

Labware:

-

2 mL microcentrifuge tubes (e.g., Eppendorf)

-

Sterile pipette tips

-

HPLC vials with inserts

-

Experimental Workflow

The workflow ensures that a true equilibrium is reached and that only the soluble fraction is analyzed.

Diagram 2: Equilibrium Solubility Determination Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives as potent alpha(4)beta(1) integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: [m.chemicalbook.com]

- 8. PlumX [plu.mx]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

A Technical Guide to the Stability and Storage of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

This guide provides a comprehensive technical overview of the critical stability and storage considerations for 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond generic protocols to explain the underlying chemical principles and provide a framework for establishing a robust, self-validating stability program for this molecule.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a 3-hydroxyisoxazole ring linked to a propionic acid moiety. The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a key structural motif in numerous pharmaceuticals, including COX-2 inhibitors and certain antibiotics.[1][2] Its stability is paramount to ensuring the safety, efficacy, and shelf-life of any potential drug substance or product.[3][4] This guide will delineate the intrinsic stability of the molecule, potential degradation pathways, and a systematic approach to defining optimal storage conditions.

Intrinsic Stability and Potential Degradation Pathways of the Isoxazole Ring

The isoxazole ring's stability is influenced by its unique electronic structure. The N-O bond is relatively weak and susceptible to cleavage under certain conditions.[5] Understanding these vulnerabilities is the first step in designing a comprehensive stability testing plan.

Key Susceptibilities:

-

pH Extremes: The isoxazole ring can be sensitive to strongly basic or acidic conditions. Strong bases may induce ring-opening, while acidic conditions can catalyze hydrolysis, particularly given the presence of the hydroxyl and carboxylic acid groups.[5][6]

-

Oxidative Stress: While not universally reactive, the potential for oxidation exists, especially in the presence of strong oxidizing agents or catalysts.

-

Photochemical Degradation: The isoxazole ring can undergo rearrangement or cleavage upon exposure to UV irradiation.[1][5] This photosensitivity is a critical consideration for both handling and storage.

-

Thermal Stress: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.[4][7]

The following diagram illustrates the potential degradation initiation points on the molecule under various stress conditions.

Caption: Potential Stress-Induced Degradation Pathways.

Establishing a Stability-Indicating Method: A Prerequisite for Accurate Assessment

Before commencing stability studies, a validated stability-indicating analytical method is essential. This method must be able to accurately quantify the parent compound while separating it from any potential degradation products, process impurities, or excipients.[8][9] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[8][10]

Recommended Analytical Technique:

-

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to resolve the parent peak from all degradants.

-

Detection: Photodiode Array (PDA) detector to monitor at multiple wavelengths and assess peak purity.

-

Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is highly recommended during method development to identify the mass of degradation products, which is crucial for elucidating degradation pathways.[11]

Forced Degradation Studies: Probing for Weaknesses

Forced degradation, or stress testing, is the cornerstone of understanding a molecule's intrinsic stability.[3][12] It involves subjecting the compound to conditions more severe than those it would encounter during manufacturing or storage to rapidly identify likely degradation products and pathways.[3][4] The goal is to achieve a target degradation of 5-20%.[7]

The following workflow outlines a systematic approach to forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Forced Degradation:

| Stress Condition | Protocol | Rationale |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for up to 7 days, sampling at intermediate time points. Neutralize samples before analysis.[3][7] | To assess susceptibility to degradation in acidic environments, which is relevant for formulation and potential co-administration with other acidic drugs. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for up to 7 days, sampling at intermediate time points. Neutralize samples before analysis.[3][7] | The isoxazole N-O bond is known to be labile to strong bases. This test is critical to determine the pH stability range.[5] |

| Oxidation | Treat a solution of the compound with 3% H₂O₂ at room temperature for up to 7 days. Protect from light.[12] | To evaluate the molecule's sensitivity to oxidative stress, which can occur in the presence of peroxides in excipients or through auto-oxidation. |

| Thermal Degradation | Expose the solid compound and a solution to dry heat at 80°C. Monitor for degradation over time. | To determine the impact of temperature on the compound's stability, informing manufacturing (e.g., drying) and shipping conditions. |

| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[7] A control sample should be protected from light. | To assess light sensitivity, which dictates the need for light-protective packaging and handling procedures. The isoxazole ring is known to be photosensitive.[5] |

Recommended Storage and Handling Conditions

Based on the general chemical properties of isoxazole derivatives and the principles of chemical stability, the following preliminary storage and handling conditions are recommended. These should be confirmed and refined based on the results of the formal stability studies outlined above.

| Parameter | Recommendation | Justification |

| Temperature | Solid: Store at 2-8°C. For long-term storage, -20°C is recommended. Solution: Prepare fresh. If storage is necessary, aliquot and freeze at -20°C or -80°C.[13] | Lower temperatures slow down potential degradation reactions, including hydrolysis and thermolysis. Freezing solutions minimizes degradation in the aqueous phase. |

| Light | Store in amber vials or other light-protecting containers. Avoid exposure to direct sunlight or strong artificial light. | The potential photosensitivity of the isoxazole ring necessitates protection from UV and visible light to prevent photochemical degradation.[5] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical. | To minimize the risk of oxidative degradation over extended periods. |

| pH (for solutions) | Maintain solutions at a neutral or slightly acidic pH (e.g., pH 5-7). Avoid strongly alkaline conditions. | To prevent base-catalyzed hydrolysis and ring-opening of the isoxazole moiety.[5] |

| Handling | Use glass or polypropylene containers. Avoid reactive materials. For solutions, use appropriate buffers to maintain pH. | To prevent adsorption to container surfaces or leaching of contaminants that could catalyze degradation. |

Conclusion

The stability of this compound is governed by the chemical properties of its isoxazole ring and propionic acid side chain. A systematic approach, beginning with the development of a stability-indicating analytical method followed by comprehensive forced degradation studies, is essential for fully characterizing its stability profile. The data generated from these studies will provide the authoritative foundation for defining appropriate storage conditions, shelf-life, and handling procedures, thereby ensuring the integrity and reliability of this compound in research and development settings.

References

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

Development of forced degradation and stability indicating studies for drug substance and drug product. (2016). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

Production of 3-hydroxypropionic acid in engineered Methylobacterium extorquens AM1 and its reassimilation through a reductive route. (2017). PMC - PubMed Central. [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]

-

Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. (2022). MDPI. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2013). NIH. [Link]

-

(RS)-2-amino-3-[3-hydroxy-5-(2-propyl-2H-5-tetrazolyl)-4-isoxazolyl]propionic acid. PubChem. [Link]

-

Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli. (1976). PubMed. [Link]

-

Isoxazole. Wikipedia. [Link]

-

Assay and Stability Testing. Kinam Park. [Link]

-

Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy Online. [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. [Link]

-

Changes of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionate receptors in layer V of epileptogenic, chronically isolated rat neocortex. (1998). PubMed. [Link]

-

Stability Testing of Biotechnological/Biological Products. European Medicines Agency (EMA). [Link]

-

Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2017). ResearchGate. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). PMC. [Link]

-

Stability indicating study by using different analytical techniques. (2023). IJSDR. [Link]

-

Alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid-mediated excitotoxic axonal damage is attenuated in the absence of myelin proteolipid protein. (2006). PubMed. [Link]

Sources

- 1. Isoxazole - Wikipedia [en.wikipedia.org]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. ijrpp.com [ijrpp.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. kinampark.com [kinampark.com]

- 9. ijsdr.org [ijsdr.org]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Safe Handling of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

This guide provides comprehensive safety information for 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid (CAS No. 75989-19-4).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous chemicals, including propionic acid, isoxazole derivatives, and other hydroxylated aromatic compounds, to establish a robust framework for its safe handling, storage, and disposal. This guide is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is critical for anticipating its behavior and implementing appropriate safety measures.

| Property | Value | Source |

| CAS Number | 75989-19-4 | [1] |

| Molecular Formula | C₆H₇NO₄ | [1] |

| Molecular Weight | 157.12 g/mol | [1] |

| Appearance | Solid (predicted) | Inferred from similar compounds |

| Solubility | Data not available. Assumed to have some aqueous solubility due to the carboxylic acid and hydroxyl groups. | Inferred from chemical structure |

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not available, an analysis of its structural motifs—a propionic acid side chain and a hydroxy-isoxazole core—allows for a reasoned assessment of its potential hazards. Isoxazole derivatives, for instance, have been explored for various biological activities, including cytotoxic effects against cancer cell lines, suggesting that this class of compounds is biologically active.[2]

Based on safety data for related compounds, the following hazards should be assumed:

-

Skin Irritation: Similar compounds like 3-(3-Hydroxyphenyl)propionic acid and 3-hydroxy-isoxazole are known to cause skin irritation.[3][4][5]

-

Serious Eye Irritation: Causes serious eye irritation is a hazard statement associated with related molecules.[3][4][5]

-

Respiratory Tract Irritation: May cause respiratory irritation is a common warning for similar chemical structures.[3][4][5][6]

GHS Hazard Pictograms (Anticipated):

| Pictogram | Hazard Class |

| Irritant |

Anticipated Hazard Statements:

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to exposure prevention is paramount. The following protocols are designed to create a self-validating system of safety when handling this compound.

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment to minimize inhalation of dust or aerosols.

-

Ventilation: Always handle this compound in a well-ventilated area.[4][7] A certified chemical fume hood is strongly recommended, especially when working with powders or creating solutions.

-

Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.[7]

Personal Protective Equipment (PPE)

The selection and proper use of PPE provide a critical barrier against direct exposure.

| Protection Type | Recommended Equipment | Rationale |

| Eye and Face Protection | Safety glasses with side shields or tight-sealing safety goggles. | Protects against dust particles and splashes. Conformance to EN166 (EU) or NIOSH (US) standards is advised.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat. | Prevents direct skin contact, which is presumed to cause irritation.[3][4] |

| Respiratory Protection | Not typically required if handled in a fume hood. If engineering controls are insufficient, a full-face respirator may be necessary. | Minimizes the risk of inhaling airborne particles. |

Experimental Workflow: Safe Weighing and Solution Preparation

The following diagram and protocol outline a safe and systematic approach to preparing a solution of this compound.

Caption: Emergency response workflow for exposure to this compound.

-

Inhalation: If inhaled, remove the person to fresh air and keep them in a position comfortable for breathing. [3][5][8]If you feel unwell, call a poison center or doctor. [3]* Skin Contact: In case of skin contact, wash with plenty of soap and water. [3][8]If skin irritation occurs, get medical advice/attention. [3]Take off contaminated clothing and wash it before reuse. [3]* Eye Contact: If in eyes, rinse cautiously with water for several minutes. [3][8]Remove contact lenses if present and easy to do. Continue rinsing. [3][8]If eye irritation persists, get medical advice/attention. [3]* Ingestion: Clean the mouth with water and drink plenty of water afterward. [8]Get medical attention if symptoms occur. [8]

Disposal Considerations

Dispose of contents and containers in accordance with all applicable federal, state, and local regulations. [9]This may involve incineration at an approved waste disposal plant. [9]Do not let the chemical enter drains. [4]

References

-

Safety Data Sheet 3-(3-Hydroxyphenyl)propionic acid. (n.d.). MetaSci. Retrieved January 17, 2026, from [Link]

-

Safety Data Sheet - Propionic acid. (2024, November 4). DC Fine Chemicals. Retrieved January 17, 2026, from [Link]

-

Safe Storage of Hazardous Chemicals. (n.d.). University of California, Berkeley EH&S. Retrieved January 17, 2026, from [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023, February 2). MDPI. Retrieved January 17, 2026, from [Link]

-

3-Hydroxypropionic acid. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Safety Data Sheet: Propionic acid. (n.d.). Carl ROTH. Retrieved January 17, 2026, from [Link]

-

Propionic Acid - Safety Data Sheet. (2015, March 19). ScienceLab.com. Retrieved January 17, 2026, from [Link]

-

Safety data sheet - 3-(3-Hydroxyphenyl)propionic acid. (2023, February 15). CPAchem. Retrieved January 17, 2026, from [Link]

-

(RS)-2-amino-3-[3-hydroxy-5-(2-propyl-2H-5-tetrazolyl)-4-isoxazolyl]propionic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

This guide provides a comprehensive technical overview of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid, a notable heterocyclic compound. Drawing from available scientific literature and chemical database information, this document details its chemical identity, a proposed synthetic pathway based on established methodologies for analogous structures, and an exploration of its potential biological significance. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the nuanced chemistry and potential applications of isoxazole derivatives.

Introduction and Chemical Identity

This compound, identified by the Chemical Abstracts Service (CAS) Registry Number 75989-19-4 , is a distinct organic molecule featuring a disubstituted isoxazole ring.[1][2] The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[3][4][5] The structure of the title compound is characterized by a propionic acid group at the 5-position and a hydroxyl group at the 3-position of the isoxazole ring.

While not as extensively studied as its close analogue, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a potent agonist of the AMPA-type glutamate receptor, this compound presents an interesting subject for investigation due to the inherent biological potential of its structural motifs.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 75989-19-4 | [1][2] |

| Molecular Formula | C₆H₇NO₄ | [1][2] |

| Molecular Weight | 157.12 g/mol | [1][2] |

| Purity (Typical) | ≥95% | [2] |

| Physical Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature |

Historical Context and Discovery

The specific historical details surrounding the initial synthesis and discovery of this compound are not well-documented in readily accessible scientific literature. Unlike its famed relative, AMPA, which has a clear history tied to the differentiation of glutamate receptors, the title compound appears to have a more understated presence in the annals of chemical research. Its commercial availability from suppliers for research purposes indicates its synthesis and characterization have been accomplished.[1][2] A patent for bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors mentions a derivative of this compound, suggesting its utility as a chemical building block in the synthesis of more complex bioactive molecules.[6]

Proposed Synthetic Pathway

A robust and scalable synthetic route to this compound can be logically devised from the well-documented synthesis of its methoxy analogue, 3-(3-methoxy-isoxazol-5-yl) propanoic acid. This proposed pathway leverages the key intermediate, methyl 3-hydroxy-5-isoxazolecarboxylate .

Synthesis of Key Intermediate: Methyl 3-hydroxy-5-isoxazolecarboxylate

The synthesis of methyl 3-hydroxy-5-isoxazolecarboxylate is a critical first step. A plausible and referenced method involves the following sequence:

Experimental Protocol:

-

Bromination of Dimethyl Fumarate: Dimethyl fumarate is subjected to bromination to yield the corresponding dibromo derivative.

-

Condensation with Hydroxyurea: The resulting dibrominated product is then condensed with hydroxyurea to form the isoxazole ring, yielding methyl 3-hydroxy-5-isoxazolecarboxylate.

This process provides a reliable method for obtaining the necessary isoxazole core structure for subsequent elaboration.

Homologation and Conversion to the Target Molecule

With the key intermediate in hand, a two-carbon homologation can be achieved to introduce the propionic acid side chain.

Experimental Protocol:

-

Reduction of the Ester: The methyl ester of the isoxazole intermediate is reduced to the corresponding alcohol.

-

Conversion to a Leaving Group: The primary alcohol is then converted to a suitable leaving group, such as a halide (e.g., chloride or bromide).

-

Nucleophilic Substitution and Decarboxylation: The resulting halide is subjected to a nucleophilic substitution with a malonic ester derivative. Subsequent hydrolysis and decarboxylation will yield the desired this compound.

This synthetic strategy offers a logical and experimentally feasible approach to the target molecule, based on established chemical transformations.

Potential Biological Activity and Mechanism of Action

While direct and extensive biological studies on this compound are not prominently featured in the available literature, its structural components suggest several avenues for potential pharmacological activity.

The Isoxazole Moiety in Drug Discovery

The isoxazole ring is a versatile scaffold found in numerous FDA-approved drugs and clinical candidates. Its presence can confer a range of biological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The specific substitution pattern on the isoxazole ring is a key determinant of its biological target and pharmacological profile.

Relationship to GABAergic and Glutamatergic Systems

The structural similarity of the hydroxy-isoxazole motif to neurotransmitters like GABA and glutamate is noteworthy. While the title compound is distinct from the glutamate agonist AMPA, the potential for interaction with GABA or glutamate receptors cannot be entirely ruled out without direct experimental evidence. The investigation of isoxazole derivatives as modulators of these key central nervous system receptors is an active area of research.[7][8][9][10][11]

Autotaxin Inhibition

A patent has disclosed the use of a derivative of this compound in the development of autotaxin (ATX) inhibitors.[6] ATX is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a multitude of physiological and pathological processes, including cancer, fibrosis, and inflammation.[6] This suggests that the core structure of this compound may be a valuable starting point for the design of novel ATX inhibitors.

Diagram 1: Potential Role in Autotaxin Inhibition

Caption: Potential therapeutic application of a HIPA derivative.

Future Research Directions

The current body of knowledge on this compound presents several exciting opportunities for future research:

-

Definitive Synthesis and Characterization: A full publication detailing the optimized synthesis, purification, and comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) of the compound is warranted.

-

Biological Screening: A broad-based biological screening of the compound against a panel of relevant targets, including GABA receptors, glutamate receptors, and autotaxin, would be highly informative.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with modifications to the propionic acid chain and the isoxazole ring could elucidate key structural features for biological activity.

-

Pharmacokinetic Profiling: Should biological activity be identified, an assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties would be a critical next step in evaluating its drug-like potential.

Conclusion

This compound is a chemical entity with a foundation in the well-established and biologically relevant isoxazole class of compounds. While its own history and biological profile are not yet extensively detailed, its structural features and the activities of its analogues suggest a promising, yet underexplored, area for scientific inquiry. The proposed synthetic pathway provides a clear route for its preparation, enabling further investigation into its potential as a research tool or a scaffold for the development of novel therapeutics. This guide serves as a foundational resource to stimulate and support such future endeavors.

References

-

Gahring, L. C., et al. Presynaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor-mediated stimulation of glutamate and GABA release in the rat striatum in vivo: a dual-label microdialysis study. Neuroscience, vol. 102, no. 1, 2001, pp. 101-11. [Link]

- Google Patents. US9802944B2 - Bicyclic compounds as autotaxin (ATX)

-

Latyshev, A. V., et al. Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. Molecules, vol. 27, no. 21, 2022, p. 7489. [Link]

-

ResearchGate. Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. [Link]

-

Cebers, G., et al. Differential Effects of alpha-amino-3-hydroxy-5-methyl-4-isoxazole Propionic Acid and N-methyl-D-aspartate Receptor Antagonists Applied to the Basal Forebrain on Cortical Acetylcholine Release and Electroencephalogram Desynchronization. Journal of Pharmacology and Experimental Therapeutics, vol. 277, no. 2, 1996, pp. 843-53. [Link]

-

Husain, A., et al. Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles. Indian Journal of Pharmaceutical Sciences, vol. 71, no. 1, 2009, pp. 62-6. [Link]

-

Yildirim, S., et al. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PLoS One, vol. 16, no. 10, 2021, p. e0258833. [Link]

-

Cabell, L., et al. GABAA and alpha-amino-3-hydroxy-5-methylsoxazole-4-propionate receptors are differentially affected by aging in the rat hippocampus. Brain Research. Molecular Brain Research, vol. 78, no. 1-2, 2000, pp. 27-38. [Link]

-

Mohamad, J., et al. Hippocampal amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid GluA1 (AMPA GluA1) receptor subunit involves in learning and memory improvement following treatment with Centella asiatica extract in adolescent rats. Brain and Behavior, vol. 8, no. 9, 2018, p. e01093. [Link]

-

ResearchGate. Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles. [Link]

-

PlumX Metrics. Isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives as potent α 4 β 1 integrin antagonists. [Link]

-

Ghorbani-Vaghei, R., et al. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, vol. 11, no. 1, 2021, p. 109. [Link]

-

Freudenberg, F., et al. The role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in depression: central mediators of pathophysiology and antidepressant activity? Neuroscience and Biobehavioral Reviews, vol. 52, 2015, pp. 193-206. [Link]

-

Kamal, A., et al. The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 31, no. sup3, 2016, pp. 2-20. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 75989-19-4 this compound AKSci 9328AE [aksci.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US9802944B2 - Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors - Google Patents [patents.google.com]

- 7. Presynaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor-mediated stimulation of glutamate and GABA release in the rat striatum in vivo: a dual-label microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential effects of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid and N-methyl-D-aspartate receptor antagonists applied to the basal forebrain on cortical acetylcholine release and electroencephalogram desynchronization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABAA and alpha-amino-3-hydroxy-5-methylsoxazole-4-propionate receptors are differentially affected by aging in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hippocampal amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid GluA1 (AMPA GluA1) receptor subunit involves in learning and memory improvement following treatment with Centella asiatica extract in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in depression: central mediators of pathophysiology and antidepressant activity? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Scalable Synthesis of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid, a valuable building block in medicinal chemistry and drug development. The described synthetic route is a two-step process commencing with the cyclization of commercially available diethyl 3-oxohexanedioate with hydroxylamine hydrochloride to form the corresponding ethyl ester, followed by a straightforward alkaline hydrolysis to yield the target carboxylic acid. This method offers a reliable and scalable approach, avoiding the use of hazardous reagents and complex purification procedures. The protocol includes a thorough discussion of the reaction mechanism, step-by-step experimental procedures, safety precautions, and characterization data for the final product.

Introduction

This compound and its derivatives are of significant interest to the pharmaceutical industry due to their presence in a variety of biologically active molecules. The 3-hydroxyisoxazole moiety is a known bioisostere for a carboxylic acid group and can act as a zinc-binding group in metalloenzyme inhibitors. Its unique electronic and structural properties make it an attractive scaffold for the design of novel therapeutic agents. A reliable and efficient synthesis of this key building block is therefore crucial for advancing drug discovery programs.

The synthetic strategy outlined herein is based on the well-established reaction between a β-ketoester and hydroxylamine to construct the 3-hydroxyisoxazole ring.[1] This approach is favored for its regioselectivity and the direct formation of the desired hydroxylated isoxazole core, which circumvents the need for protection-deprotection steps often associated with other synthetic routes.

Synthetic Strategy and Rationale

The synthesis of this compound is achieved through a two-step process as illustrated in the workflow diagram below. The key transformation is the initial cyclization reaction, which is followed by a standard ester hydrolysis.

Overall Synthetic Workflow

Caption: Synthetic route for this compound.

The selection of diethyl 3-oxohexanedioate as the starting material is strategic. This commercially available β-ketoester possesses the requisite carbon framework to directly form the target molecule upon reaction with hydroxylamine. The reaction proceeds via nucleophilic attack of hydroxylamine on the ketone carbonyl, followed by intramolecular cyclization and dehydration to afford the stable aromatic isoxazole ring. The subsequent alkaline hydrolysis of the ethyl ester is a robust and high-yielding transformation.[2]

Experimental Protocol

Safety Precautions: This protocol should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Hydroxylamine hydrochloride is corrosive and a potential skin sensitizer. Sodium methoxide is corrosive and flammable. Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Supplier |

| Diethyl 3-oxohexanedioate | 7149-59-9 | C10H16O5 | 216.23 | Major Chemical Supplier |

| Hydroxylamine hydrochloride | 5470-11-1 | H4ClNO | 69.49 | Major Chemical Supplier |

| Sodium methoxide | 124-41-4 | CH3NaO | 54.02 | Major Chemical Supplier |

| Methanol (anhydrous) | 67-56-1 | CH4O | 32.04 | Major Chemical Supplier |

| Ethanol (95%) | 64-17-5 | C2H6O | 46.07 | Major Chemical Supplier |

| Sodium hydroxide | 1310-73-2 | NaOH | 40.00 | Major Chemical Supplier |

| Hydrochloric acid (concentrated) | 7647-01-0 | HCl | 36.46 | Major Chemical Supplier |

| Ethyl acetate | 141-78-6 | C4H8O2 | 88.11 | Major Chemical Supplier |

| Hexanes | 110-54-3 | C6H14 | 86.18 | Major Chemical Supplier |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO4 | 120.37 | Major Chemical Supplier |

Step 1: Synthesis of Ethyl 3-(3-hydroxy-isoxazol-5-yl)-propionate

Caption: Workflow for the synthesis of the intermediate ester.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (100 mL).

-

Base Addition: Carefully add sodium methoxide (5.4 g, 0.1 mol) to the methanol and stir until fully dissolved.

-

Hydroxylamine Addition: To the sodium methoxide solution, add hydroxylamine hydrochloride (6.95 g, 0.1 mol) in one portion. Stir the resulting suspension for 15 minutes at room temperature.

-

Substrate Addition: Add diethyl 3-oxohexanedioate (21.6 g, 0.1 mol) dropwise to the reaction mixture over 10 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

-